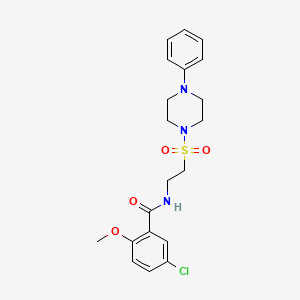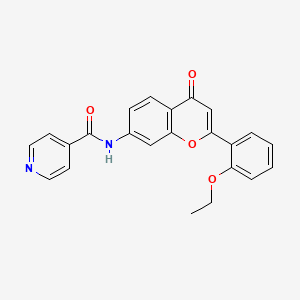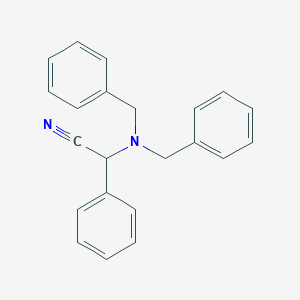
5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is an organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzamide core substituted with a chloro and methoxy group, and a sulfonyl-ethyl linkage to a phenylpiperazine moiety, making it a versatile building block in synthetic chemistry.
Mecanismo De Acción
Target of Action
It has been reported as an intermediate in the synthesis ofglyburide , a drug used to treat type 2 diabetes. Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels in pancreatic beta cells .
Mode of Action
The increase in intracellular calcium leads to the fusion of insulin granules with the cell membrane, and insulin is secreted .
Biochemical Pathways
As an intermediate in the synthesis of glyburide, it may be involved in the regulation ofinsulin secretion in pancreatic beta cells . The downstream effects of this pathway include the regulation of glucose metabolism in the body .
Result of Action
Considering its role as an intermediate in the synthesis of glyburide, it might contribute to theregulation of insulin secretion and thus play a role in the control of blood glucose levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4-phenylpiperazine.
Formation of Intermediate: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then reacts with 4-phenylpiperazine to yield 5-chloro-2-methoxy-N-(4-phenylpiperazin-1-yl)benzamide.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine, to introduce the sulfonyl-ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of 5-chloro-2-hydroxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide.
Reduction: The nitro group, if present in derivatives, can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while nucleophilic substitution of the chloro group can yield various substituted benzamides.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmacologically active compounds, particularly those targeting central nervous system disorders.
Biological Studies: Used in studies investigating receptor-ligand interactions due to its structural similarity to various neurotransmitter analogs.
Industrial Applications: Employed as an intermediate in the production of agrochemicals and other fine chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-methoxy-N-(2-(methylsulfonyl)ethyl)benzamide
- 5-chloro-2-methoxy-N-(2-(ethylsulfonyl)ethyl)benzamide
- 5-chloro-2-methoxy-N-(2-(phenylsulfonyl)ethyl)benzamide
Uniqueness
Compared to these similar compounds, 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties. This structural feature enhances its potential as a lead compound in drug discovery, particularly for targeting central nervous system disorders.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-19-8-7-16(21)15-18(19)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLNLRFWBZJDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2770250.png)
![N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2770251.png)
![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)
![1-(azepan-1-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2770255.png)

![2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine](/img/structure/B2770259.png)

![N,N-Dimethyl-6-phenyl-2-azaspiro[3.3]heptane-2-sulfonamide](/img/structure/B2770263.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2770266.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B2770269.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)

